molecular formula C13H13N3O2 B2923723 1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one CAS No. 1358021-10-9

1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one

Cat. No.: B2923723
CAS No.: 1358021-10-9
M. Wt: 243.266
InChI Key: TZJVLZNNAUWVGG-UHFFFAOYSA-N
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Description

The compound “1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one” is a derivative of oxadiazole . Oxadiazole is a heterocyclic compound with a five-membered ring that contains two carbon atoms, one oxygen atom, and two nitrogen atoms . Oxadiazole derivatives are known for their broad range of chemical and biological properties, and they have been widely studied due to their potential in the development of new drugs .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the use of protective groups .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by a five-membered ring that contains two carbon atoms, one oxygen atom, and two nitrogen atoms . The aromaticity of the ring is reduced to such an extent that it shows conjugated diene character . Intramolecular hydrogen bonding between the nitrogen atom of the oxadiazole moiety and the NH2 group has been observed .


Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions. For instance, they can rearrange into other heterocycles due to their low aromaticity and the presence of a weak O–N bond . This property is actively employed in organic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary depending on their specific structure. For instance, one derivative was reported to have a melting point of 106.6–108.1 °C . The compound was soluble in water .

Mechanism of Action

The mechanism of action of oxadiazole derivatives often involves hydrogen bonding and π–π stacking type of interactions . These interactions serve as an “anchor” to guide the 3D orientation of a ligand into the active site of an enzyme, facilitating steric and electrostatic interactions .

Future Directions

Oxadiazole derivatives have a wide range of applications in various fields, including medicinal chemistry, material science, and the development of high-energy molecules . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Therefore, the future research directions in this area may include the exploration of new synthetic routes and the investigation of their potential applications in different fields.

Properties

IUPAC Name

1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-12-7-4-8-16(12)9-11-14-13(18-15-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJVLZNNAUWVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=NOC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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